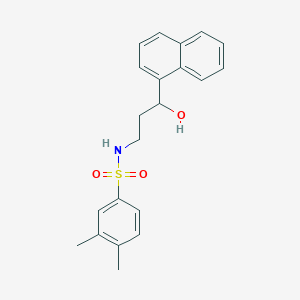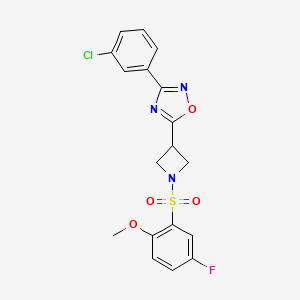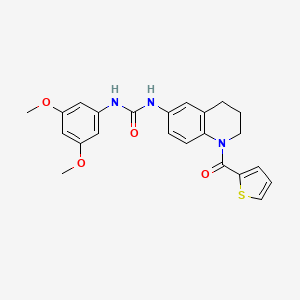
1-(3,5-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.51. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of derivatives related to the compound have been extensively studied, focusing on their structural and chemical properties. For example, the synthesis of quinazolines and tetrahydroquinazoline derivatives through reactions involving amino-substituted heterocycles and carbonyl compounds highlights the compound's utility in creating heterocyclic compounds with potential biological activities (Zinchenko et al., 2009). Similarly, the synthesis of tetrahydroquinazoline derivatives has been explored for their antimicrobial properties, indicating the compound's relevance in drug discovery and pharmaceutical research (Bhatt et al., 2015).
Antimicrobial Evaluation
Several studies have investigated the antimicrobial potential of derivatives, showing good to moderate activity against various bacteria and fungi. This highlights the compound's potential as a scaffold for developing new antimicrobial agents (Bhatt et al., 2015).
Chemosensors Development
The compound's derivatives have also been utilized in the development of chemosensors, particularly for the selective recognition of metal ions. This application is crucial in environmental monitoring and the development of diagnostic tools (Shally et al., 2020).
Anti-Cancer Properties
Research into flexible heteroarotinoids (Flex-Hets) containing tetrahydroquinoline units has demonstrated significant anti-cancer properties in ovarian cancer cells. These findings open avenues for the compound's derivatives to be explored as potential therapeutic agents in cancer treatment (Gnanasekaran et al., 2019).
Structural Analysis
The structural analysis of derivatives, including crystal structure determinations, provides insights into their molecular configurations, which is essential for understanding their reactivity and interaction with biological targets. This analysis is fundamental for the rational design of molecules with enhanced biological activities (Cai et al., 2009).
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-29-18-12-17(13-19(14-18)30-2)25-23(28)24-16-7-8-20-15(11-16)5-3-9-26(20)22(27)21-6-4-10-31-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKFCABYUXLBND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

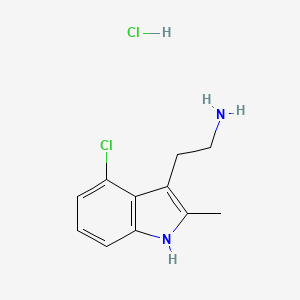
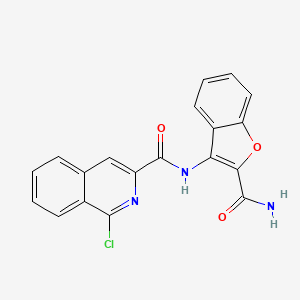

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2802650.png)
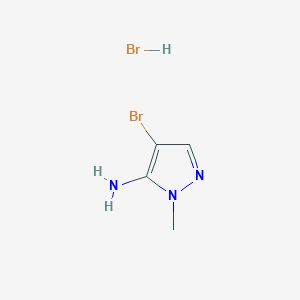
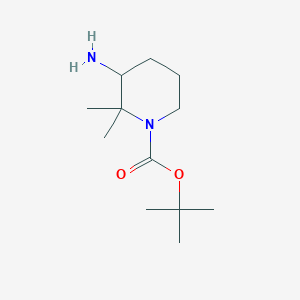
![2-(2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzamide](/img/structure/B2802657.png)
![2-(4-chlorophenoxy)-N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-methylpropanamide](/img/structure/B2802658.png)
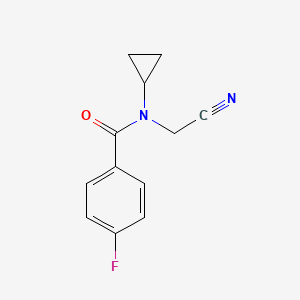
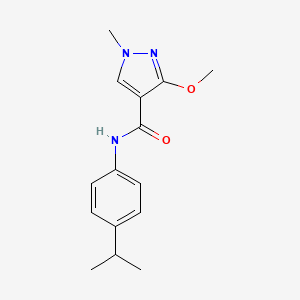
![3-[2-oxo-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-quinazoline-2,4-dione](/img/structure/B2802661.png)
![2,5-dichloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2802662.png)
